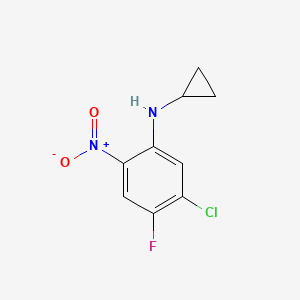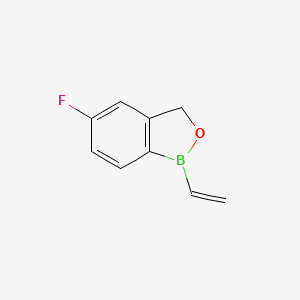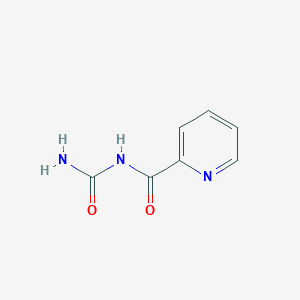
2-Pyridoylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Pyridoylurea is an organic compound that features a pyridine ring attached to a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
2-Pyridoylurea can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxylic acid with phosgene to form 2-pyridinecarbonyl chloride, which is then reacted with urea to yield the desired product . Another method involves the direct reaction of 2-pyridinecarboxylic acid with urea in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
化学反応の分析
Types of Reactions
2-Pyridoylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.
Major Products
科学的研究の応用
2-Pyridoylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 2-Pyridoylurea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 1-(3-Pyridinylcarbonyl)urea
- 1-(4-Pyridinylcarbonyl)urea
- N-Phenyl-N’-pyridinylurea
Uniqueness
2-Pyridoylurea is unique due to the position of the pyridine ring, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its isomers .
特性
分子式 |
C7H7N3O2 |
|---|---|
分子量 |
165.15 g/mol |
IUPAC名 |
N-carbamoylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H7N3O2/c8-7(12)10-6(11)5-3-1-2-4-9-5/h1-4H,(H3,8,10,11,12) |
InChIキー |
NPGJVJULNOPWRL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C(=O)NC(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
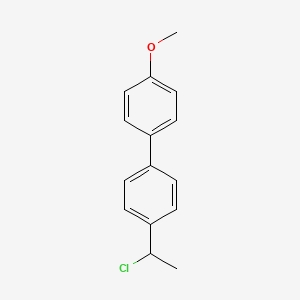
![2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B8474843.png)
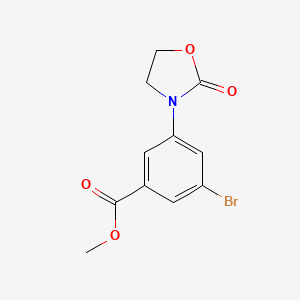
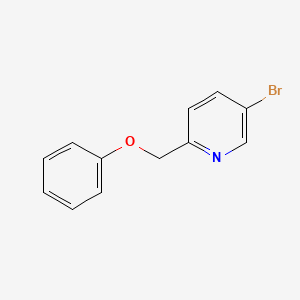
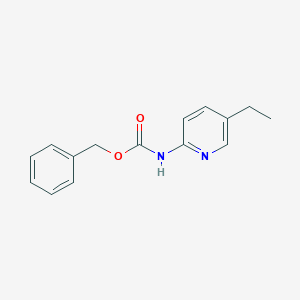
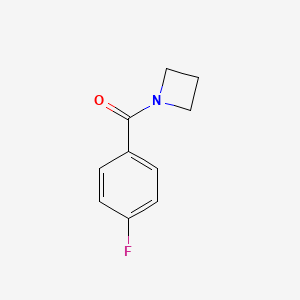

![N-[1-(6-Bromo-pyridin-3-yl)-ethyl]acetamide](/img/structure/B8474882.png)
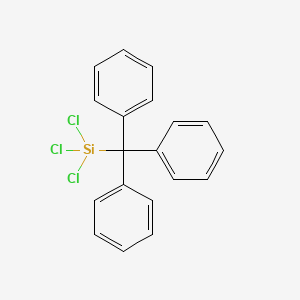
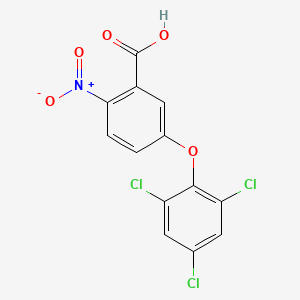
![6-Bromo-1,2,3,4-tetrahydro-[1,8]naphthyridin-4-ol](/img/structure/B8474905.png)
![2-[4-(3-Nitro-phenoxy)-butyl]-isoindole-1,3-dione](/img/structure/B8474906.png)
